molecular formula C23H19N3O3 B5060332 8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

Cat. No. B5060332
M. Wt: 385.4 g/mol
InChI Key: VRSVBJUGVIOKIB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinoline, an isoquinoline, and an oxazole . Quinolines and isoquinolines are both nitrogen-containing heterocyclic compounds that are found in many biologically active molecules . Oxazoles are five-membered heterocycles containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, 4-hydroxy-2-quinolones can be synthesized through various synthetic approaches . Similarly, 3,4-dihydroisoquinolinones can be synthesized through N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse. For instance, 4-hydroxy-2-quinolones can react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the quinoline and isoquinoline moieties could potentially make the compound aromatic and planar .

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. For instance, some quinoline derivatives have been found to exhibit antimicrobial, anticancer, and antifungal effects .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially be a valuable compound in drug research and development .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(quinolin-8-yloxymethyl)-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(26-12-10-16-5-1-2-6-18(16)13-26)19-14-29-21(25-19)15-28-20-9-3-7-17-8-4-11-24-22(17)20/h1-9,11,14H,10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSVBJUGVIOKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=COC(=N3)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

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